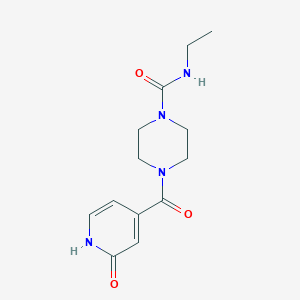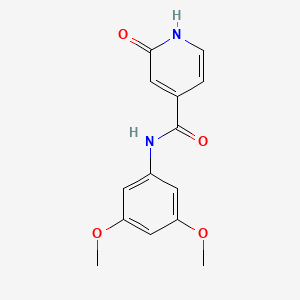![molecular formula C12H18BrN3O2 B6629316 5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6629316.png)
5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine (referred to as BMEP) is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent.
Mecanismo De Acción
BMEP acts as an allosteric antagonist at the mGluR5 receptor, binding to a site on the receptor that is distinct from the glutamate binding site. This results in a decrease in the activity of the receptor, leading to a reduction in the downstream signaling pathways that are involved in synaptic plasticity.
Biochemical and Physiological Effects:
BMEP has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of glutamate release, and the inhibition of long-term potentiation (LTP) in the hippocampus. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BMEP in lab experiments is its specificity for the mGluR5 receptor, which allows for the selective modulation of this receptor without affecting other glutamate receptors. However, one limitation is that BMEP has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are a number of future directions for research on BMEP. One area of interest is the potential use of BMEP as a therapeutic agent for neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Another area of interest is the development of more potent and selective mGluR5 antagonists based on the structure of BMEP. Finally, further research is needed to fully understand the biochemical and physiological effects of BMEP and its potential for use in basic neuroscience research.
Métodos De Síntesis
The synthesis of BMEP involves a multi-step process that includes the reaction of 4-methoxypyrimidine-2-amine with 1-bromo-3-chloropropane to form 4-methoxy-N-(prop-2-en-1-yl)pyrimidin-2-amine. This intermediate is then reacted with oxane-4-ol and sodium hydride to form 5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
BMEP has been studied for its potential use as a pharmaceutical agent due to its ability to modulate the activity of certain receptors in the brain. It has been shown to act as an antagonist at the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of synaptic plasticity and has been implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Propiedades
IUPAC Name |
5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-8(9-3-5-18-6-4-9)15-12-14-7-10(13)11(16-12)17-2/h7-9H,3-6H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXFHUNZZLJNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)NC2=NC=C(C(=N2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629235.png)
![N-[(1-ethylcyclobutyl)methyl]-1-(5-pyridin-3-yl-1H-pyrazol-4-yl)methanamine](/img/structure/B6629240.png)
![5-bromo-4-methoxy-N-[(4-methylmorpholin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6629244.png)

![5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide](/img/structure/B6629251.png)

![2-bromo-N-[(5-bromothiophen-3-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B6629267.png)


![3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide](/img/structure/B6629291.png)
![4-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B6629299.png)
![N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629303.png)

![N-[2-(2-amino-2-oxoethoxy)ethyl]-3-iodobenzamide](/img/structure/B6629310.png)
